4',5-Di-O-acetyl Genistein
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Overview
Description
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chromen-4-one core with acetyloxy and hydroxy functional groups. The molecular formula of this compound is C19H14O7, and it has a molecular weight of 354.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of hydroxy groups on a chromen-4-one derivative. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetyloxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromen-4-one derivatives with additional carbonyl functionalities, while reduction can produce chroman-4-ol derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has been studied for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.
Medicine
In medicine, [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is being explored for its potential use in drug development. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate involves its interaction with specific molecular targets. The acetyloxy and hydroxy groups play a crucial role in its binding to enzymes and receptors. The chromen-4-one core can interact with nucleophilic sites on proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
[5-Acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate: Similar in structure but with a methoxy group instead of a hydroxy group.
[7-Acetyloxy-2-(3,4-diacetyloxyphenyl)-5-hydroxy-4-oxochromen-3-yl] acetate: Contains additional acetyloxy groups on the phenyl ring.
Uniqueness
[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of acetyloxy and hydroxy groups on the chromen-4-one core allows for versatile reactivity and interaction with various molecular targets.
Properties
IUPAC Name |
[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRSZMILWBHUEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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